1-(2,6-Difluorobenzyl)piperazine: A Technical Guide to Structural Properties, Synthesis, and Pharmacological Applications
1-(2,6-Difluorobenzyl)piperazine: A Technical Guide to Structural Properties, Synthesis, and Pharmacological Applications
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, frequently utilized to modulate physicochemical properties and direct target engagement in the central nervous system (CNS). 1-(2,6-Difluorobenzyl)piperazine (CAS No. 874774-61-5) represents a highly optimized derivative within the benzylpiperazine class[1]. By introducing fluorine atoms at the 2- and 6-positions of the phenyl ring, medicinal chemists can profoundly alter the molecule's metabolic stability, lipophilicity, and receptor binding profile compared to the unsubstituted parent compound, 1-benzylpiperazine (BZP)[2].
This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this specific substitution pattern, detailed synthetic methodologies, and its applications in neuropharmacology—particularly concerning monoamine transporters and Sigma-1 (σ1) receptor modulation[3].
Physicochemical Properties & Structural Rationale
The strategic placement of halogens in drug design is rarely accidental. The 2,6-difluoro substitution on the benzyl moiety serves multiple critical functions that directly impact the pharmacokinetics (PK) and pharmacodynamics (PD) of the resulting drug candidates.
Quantitative Data Summary
| Property | Value | Clinical/Chemical Significance |
| CAS Number | 874774-61-5 | Unique chemical identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C11H14F2N2 | Core building block for diverse CNS-active libraries. |
| Molecular Weight | 212.24 g/mol | Low molecular weight ensures high ligand efficiency (LE) when appended to larger pharmacophores[4]. |
| LogP (Estimated) | ~1.8 - 2.2 | Optimal lipophilicity for crossing the blood-brain barrier (BBB) via passive diffusion. |
| H-Bond Donors | 1 | Secondary amine on the piperazine ring provides a crucial interaction point for target receptors. |
| H-Bond Acceptors | 2 | Fluorine atoms act as weak hydrogen bond acceptors, influencing target residence time. |
The Causality of the 2,6-Difluoro Substitution
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Metabolic Shielding: Unsubstituted benzylpiperazines are highly susceptible to cytochrome P450-mediated aromatic hydroxylation, particularly at the ortho and para positions. The strong C-F bonds at the 2- and 6-positions effectively block ortho-hydroxylation, increasing the molecule's metabolic half-life.
-
Conformational Locking: The steric bulk and electrostatic repulsion of the two fluorine atoms restrict the rotation of the benzyl group around the C-N bond. This conformational restriction reduces the entropic penalty upon receptor binding, often leading to higher affinity for specific targets like the σ1 receptor[3].
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pKa Modulation: The electron-withdrawing nature of the fluorine atoms via the inductive effect (-I) slightly lowers the pKa of the adjacent benzylic nitrogen. This shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of the un-ionized species and thereby enhancing BBB permeability.
Synthetic Methodology
To ensure high purity and prevent the formation of symmetric di-alkylated byproducts, the synthesis of 1-(2,6-difluorobenzyl)piperazine must be carefully controlled. The standard protocol utilizes a nucleophilic substitution (SN2) reaction between 2,6-difluorobenzyl bromide and a mono-protected piperazine[5].
Step-by-Step Synthetic Protocol
Objective: Synthesize 1-(2,6-difluorobenzyl)piperazine with >98% purity.
Reagents:
-
2,6-Difluorobenzyl bromide (Electrophile)[6]
-
1-Boc-piperazine (Nucleophile)
-
Potassium carbonate (K₂CO₃, Acid Scavenger)
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Acetonitrile (MeCN, Polar Aprotic Solvent)
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Trifluoroacetic acid (TFA, Deprotecting Agent)
-
Dichloromethane (DCM, Solvent)
Step 1: SN2 Alkylation
-
Preparation: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild base that neutralizes the HBr byproduct, driving the reaction forward without degrading the Boc protecting group.
-
Electrophile Addition: Slowly add 2,6-difluorobenzyl bromide (1.1 eq) dropwise at 0°C to control the exothermic reaction.
-
Reaction: Heat the mixture to 80°C under reflux for 12 hours.
-
Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.
Step 2: Boc Deprotection (Self-Validating Step)
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Preparation: Dissolve the purified intermediate in DCM (0.1 M).
-
Deprotection: Add TFA (10 eq) dropwise at 0°C, then allow to warm to room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl carbamate without affecting the benzylic C-N bond.
-
Isolation: Concentrate the mixture to remove excess TFA. Basify the residue with 1M NaOH (pH > 10) and extract with DCM.
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Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze via LC-MS and ¹H-NMR. The disappearance of the intense singlet at ~1.4 ppm (Boc group) confirms successful deprotection.
Synthetic workflow for 1-(2,6-Difluorobenzyl)piperazine via SN2 alkylation and deprotection.
Pharmacological Relevance & Receptor Binding
Benzylpiperazine derivatives exhibit complex polypharmacology. While the parent compound BZP acts primarily as a monoamine reuptake inhibitor and releasing agent (mimicking amphetamine-like effects on dopamine and serotonin)[2][7], the addition of bulky, electron-withdrawing halogens shifts the pharmacological profile.
Fluorinated benzylpiperazines have been extensively developed as highly selective Sigma-1 (σ1) receptor ligands [3]. The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Binding to this receptor regulates calcium ion (Ca²⁺) signaling and modulates various ion channels, making it a prime target for neuroprotective, antinociceptive (pain-relieving), and anti-allodynic therapies[3].
Pharmacological pathways of fluorinated benzylpiperazines targeting σ1R and monoamine transporters.
Experimental Workflow: In Vitro Radioligand Binding Assay
To validate the target engagement of 1-(2,6-difluorobenzyl)piperazine derivatives, researchers utilize competitive radioligand binding assays. The following protocol outlines the evaluation of binding affinity (
Step-by-Step Assay Protocol
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Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Radioligand Selection: Utilize [³H]-pentazocine (a highly selective σ1R agonist) as the radiotracer[3].
-
Incubation: In a 96-well plate, combine:
-
50 µL of [³H]-pentazocine (final concentration ~3 nM).
-
50 µL of the test compound (1-(2,6-difluorobenzyl)piperazine derivative) at varying concentrations (
to M). -
400 µL of the membrane suspension.
-
-
Equilibration: Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium. Causality: 37°C mimics physiological conditions, ensuring the kinetic binding rates reflect in vivo realities.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis. Convert IC₅₀ to the inhibition constant (
) using the Cheng-Prusoff equation: (Where [L] is the radioligand concentration and is its dissociation constant).
References
-
Wikipedia Contributors. "Benzylpiperazine." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Baumann, M. H., et al. "Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain." Annals of the New York Academy of Sciences (via RTI International). Available at:[Link]
-
Bonanno, F., et al. "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience, 2021. Available at: [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eMolecules 1-(2,6-Difluorobenzyl)piperazine | 874774-61-5 | MFCD03407489 | Fisher Scientific [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,6-Difluorobenzyl bromide 97 85118-00-9 [sigmaaldrich.com]
- 7. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain | RTI [rti.org]
